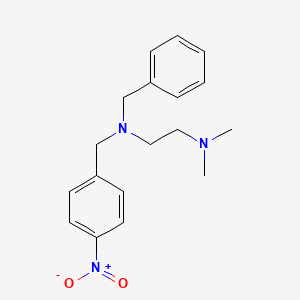

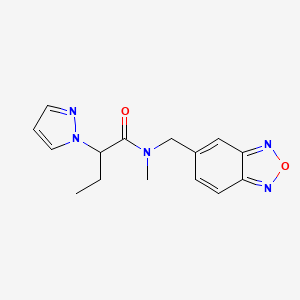

![molecular formula C14H13NO B5622595 4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)

4-{[(2-methylphenyl)imino]methyl}phenol

Übersicht

Beschreibung

4-{[(2-methylphenyl)imino]methyl}phenol, also known as MPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with a variety of biological systems in novel ways. In

Wissenschaftliche Forschungsanwendungen

Thermal Degradation Studies

Studies on the thermal degradation of oligomer-metal complex compounds involving variants of iminomethylphenol, including oligo-2-[(4-morpholin-4-yl-phenyl) imino methyl] phenol, have shown significant insights. These studies used thermogravimetric analysis to investigate thermal decomposition and found that thermal stabilities of these complexes vary depending on the metal involved (Doğan & Kaya, 2007).

DNA and Plasma Protein Probing

Research on bidentate Schiff base ligands appended metal(II) complexes, including variants like HL1 and HL2, has revealed their potential as probes for DNA and plasma proteins. This includes evaluating their binding towards human serum albumin (HSA) and potential as anticancer agents (Rani et al., 2020).

Solvatochromism and Solvatochromic Switches

Nitro-substituted 4-[(phenylmethylene)imino]phenolates, a variant of the iminomethylphenol family, have been studied for their solvatochromism properties. These compounds have shown potential as solvatochromic switches and probes for investigating preferential solvation in solvent mixtures (Nandi et al., 2012).

Electrochemical Properties

Research focusing on poly-4-[(2-methylphenyl)iminomethyl]phenol highlighted its electrochemical properties, suggesting that it behaves as a semiconductor. This study also explored its thermal stability and molecular properties (Kaya & Yıldırım, 2007).

Corrosion Inhibition

Schiff base ligands, including variations of iminomethylphenol, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in preventing corrosion in steel, especially in acidic solutions, making them valuable in materials science (Elemike et al., 2017).

Antimicrobial Studies

A novel dye synthesized from a variant of iminomethylphenol demonstrated antibacterial activities against certain gram-positive bacteria. Such findings extend the potential application of these compounds in microbiology and pharmacology (Kose et al., 2013).

Fluorescence Studies

Investigations into the fluorescence properties of imine compounds, including iminomethylphenol derivatives, have shown their efficacy in sensing zinc ions. Such compounds can serve as selective luminescent probes for biological applications (Roy et al., 2007).

Eigenschaften

IUPAC Name |

4-[(2-methylphenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-4-2-3-5-14(11)15-10-12-6-8-13(16)9-7-12/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXMDIDYYYEVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropyl-9-methyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5622532.png)

![2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5622541.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5622560.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)

![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)

![1-(3-methylphenyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5622619.png)

![2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)